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For Researchers, Scientists, and Drug Development Professionals

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of the

glycoprotein 130 (gp130) receptor, a critical component in the signaling cascade of numerous

cytokines implicated in cancer and inflammatory diseases.[1][2] This guide provides an

objective comparison of SC144 hydrochloride's specificity for gp130 over other receptor

signaling pathways, supported by experimental data and detailed methodologies.

Unwavering Specificity for gp130 Signaling
SC144 hydrochloride exerts its inhibitory effects by directly binding to gp130, which leads to

the receptor's phosphorylation and deglycosylation. This action effectively abrogates the

downstream phosphorylation and nuclear translocation of Signal Transducer and Activator of

Transcription 3 (STAT3), a key mediator of cell survival, proliferation, and differentiation.[1][2]

Experimental evidence demonstrates the remarkable specificity of SC144 for the gp130

signaling axis. Studies have shown that while SC144 potently inhibits the activation of STAT3

and Akt triggered by gp130-utilizing cytokines such as Interleukin-6 (IL-6) and Leukemia

Inhibitory Factor (LIF), it does not affect the signaling pathways initiated by ligands for other

receptor types.[3][4]

Specifically, SC144 showed no discernible effect on the downstream signaling activated by:

Interferon-gamma (IFN-γ), which signals through the IFN-γ receptor complex.[3][4]
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Stromal cell-derived factor-1α (SDF-1α), a ligand for the G-protein coupled receptor CXCR4.

[3][4]

Platelet-derived growth factor (PDGF), which activates its own receptor tyrosine kinase.[3][4]

This high degree of selectivity minimizes the potential for off-target effects, making SC144 a

valuable tool for specifically interrogating the role of gp130 signaling in various biological

processes and a promising candidate for targeted therapeutic development.

Comparative Efficacy of SC144 Hydrochloride
The inhibitory activity of SC144 hydrochloride has been quantified across a range of human

cancer cell lines, demonstrating its potency in the sub-micromolar to low micromolar range. The

following table summarizes the half-maximal inhibitory concentrations (IC50) of SC144 in

various cell lines, where its cytotoxic effect is primarily mediated through the inhibition of the

gp130/STAT3 pathway.

Cell Line Cancer Type IC50 (µM)

OVCAR-8 Ovarian Cancer 0.72

OVCAR-5 Ovarian Cancer 0.49

OVCAR-3 Ovarian Cancer 0.95

NCI/ADR-RES Ovarian Cancer 0.43

HEY Ovarian Cancer 0.88

LNCaP Prostate Cancer 0.4

HCT116 Colorectal Cancer 0.6

HT29 Colorectal Cancer 0.9

Visualizing the Specificity of SC144
The following diagrams illustrate the signaling pathways investigated and highlight the specific

point of inhibition by SC144 hydrochloride.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://aacrjournals.org/mct/article/12/6/937/91779/Discovery-of-a-Novel-Orally-Active-Small-Molecule
https://www.researchgate.net/publication/270599986_Abstract_C148_SC144_The_first_orally_active_small_molecule_gp130_inhibitor_for_the_treatment_of_ovarian_cancer
https://aacrjournals.org/mct/article/12/6/937/91779/Discovery-of-a-Novel-Orally-Active-Small-Molecule
https://www.researchgate.net/publication/270599986_Abstract_C148_SC144_The_first_orally_active_small_molecule_gp130_inhibitor_for_the_treatment_of_ovarian_cancer
https://www.benchchem.com/product/b1530503?utm_src=pdf-body
https://www.benchchem.com/product/b1530503?utm_src=pdf-body
https://www.benchchem.com/product/b1530503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular
Cell Membrane

Intracellular

IL-6 IL-6R
gp130

Ligand Binding

JAK

Activation

STAT3
Phosphorylation

pSTAT3 Nucleus
Dimerization & Translocation

Gene Expression

SC144

Inhibition

Click to download full resolution via product page

Caption: SC144 inhibits the gp130 signaling pathway.
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Caption: SC144 selectively targets the gp130 pathway.

Experimental Protocols
The specificity of SC144 hydrochloride was determined through a series of cell-based assays,

primarily utilizing Western blot analysis to assess the phosphorylation status of key signaling

proteins.

Objective: To evaluate the inhibitory effect of SC144 on signal transduction pathways activated

by gp130- and non-gp130-binding ligands.

Cell Culture and Treatment:

Human ovarian cancer cells (e.g., OVCAR-8) were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Cells were seeded in 6-well plates and allowed to adhere overnight.

The cells were then serum-starved for 24 hours to reduce basal signaling activity.

Following serum starvation, cells were pre-treated with varying concentrations of SC144
hydrochloride (e.g., 0.5, 2, 10 µM) or vehicle control (DMSO) for 4 hours.

After pre-treatment, cells were stimulated with one of the following ligands for a specified

duration:

gp130 ligands: IL-6 (50 ng/mL) for 15 minutes or LIF (50 ng/mL) for 15 minutes.

Non-gp130 ligands: IFN-γ (50 ng/mL) for 30 minutes, SDF-1α (100 ng/mL) for 15 minutes,

or PDGF (50 ng/mL) for 15 minutes.

Western Blot Analysis:

After stimulation, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed

in RIPA buffer containing protease and phosphatase inhibitors.

Protein concentration of the cell lysates was determined using a BCA protein assay.
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Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by SDS-PAGE

and transferred to a polyvinylidene difluoride (PVDF) membrane.

The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Membranes were then incubated overnight at 4°C with primary antibodies specific for the

phosphorylated and total forms of the following proteins:

p-STAT3 (Tyr705) and total STAT3

p-Akt (Ser473) and total Akt

β-actin (as a loading control)

After washing with TBST, membranes were incubated with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system and imaged.

The intensity of the bands corresponding to the phosphorylated proteins was quantified and

normalized to the intensity of the total protein and/or the loading control.

Data Analysis:

The results were analyzed to compare the levels of phosphorylated STAT3 and Akt in cells

treated with SC144 and stimulated with either gp130 or non-gp130 ligands, versus cells treated

with vehicle control. A significant reduction in phosphorylation only in the gp130-ligand

stimulated, SC144-treated cells demonstrates the specificity of the inhibitor.

Conclusion
The experimental data strongly support the conclusion that SC144 hydrochloride is a highly

specific inhibitor of the gp130 signaling pathway. Its ability to potently block the activation of

downstream effectors like STAT3 and Akt, without interfering with other major signaling

cascades, underscores its value as a precise research tool and a promising therapeutic agent

for diseases driven by aberrant gp130 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sinobiological.com [sinobiological.com]

2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of
ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [SC144 Hydrochloride: A Focused Approach to Targeting
gp130-Mediated Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530503#sc144-hydrochloride-specificity-for-gp130-
over-other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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